molecular formula C10H6BrNO B13551482 5-Bromoquinoline-2-carbaldehyde

5-Bromoquinoline-2-carbaldehyde

Cat. No.: B13551482
M. Wt: 236.06 g/mol
InChI Key: IROSPDHEVGTPIZ-UHFFFAOYSA-N
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Description

5-Bromoquinoline-2-carbaldehyde is a heterocyclic aromatic compound with a bromine atom at the 5th position and an aldehyde group at the 2nd position of the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-2-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 2nd position .

Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are employed to introduce the bromine atom efficiently .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromoquinoline-2-carbaldehyde is widely used in scientific research due to its unique chemical properties:

Mechanism of Action

The mechanism of action of 5-Bromoquinoline-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the quinoline ring can intercalate with DNA, affecting gene expression and cellular function .

Comparison with Similar Compounds

  • 5-Bromo-8-quinolinecarbaldehyde
  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Methylquinoline-3-carbaldehyde

Comparison: 5-Bromoquinoline-2-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which confer distinct reactivity and biological activity. Compared to 2-chloroquinoline-3-carbaldehyde, it has different electronic properties due to the bromine atom, leading to variations in its chemical behavior and applications .

Properties

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

IUPAC Name

5-bromoquinoline-2-carbaldehyde

InChI

InChI=1S/C10H6BrNO/c11-9-2-1-3-10-8(9)5-4-7(6-13)12-10/h1-6H

InChI Key

IROSPDHEVGTPIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C=O)C(=C1)Br

Origin of Product

United States

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